2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 212009-06-8
VCID: VC5784866
InChI: InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m0/s1
SMILES: CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.41

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester

CAS No.: 212009-06-8

Cat. No.: VC5784866

Molecular Formula: C15H22N2O4S

Molecular Weight: 326.41

* For research use only. Not for human or veterinary use.

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester - 212009-06-8

Specification

CAS No. 212009-06-8
Molecular Formula C15H22N2O4S
Molecular Weight 326.41
IUPAC Name ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m0/s1
Standard InChI Key OSFHQAFUFJAFEM-NSHDSACASA-N
SMILES CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C15H22N2O4SC_{15}H_{22}N_2O_4S, corresponds to a molecular weight of 326.41 g/mol . Its IUPAC name, ethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate, delineates three critical structural elements:

  • Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Pyrrolidine substituent: A saturated five-membered nitrogen heterocycle at the thiazole’s C2 position, bearing a tert-butoxycarbonyl (Boc) protective group.

  • Ethyl ester moiety: A carboxylic acid ester functional group at the thiazole’s C4 position.

The stereochemical configuration at the pyrrolidine’s C2 position is specified as (S), imparting chirality to the molecule .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number212009-06-8
Molecular FormulaC15H22N2O4SC_{15}H_{22}N_2O_4S
Molecular Weight326.41 g/mol
IUPAC Nameethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate
InChI KeyOSFHQAFUFJAFEM-NSHDSACASA-N

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a multi-step strategy:

  • Pyrrolidine functionalization: Introduction of the Boc protective group to pyrrolidine via reaction with di-tert-butyl dicarbonate under basic conditions, ensuring nitrogen protection during subsequent reactions.

  • Thiazole ring formation: Condensation of the functionalized pyrrolidine with ethyl 4-chloroacetoacetate in the presence of thiourea, facilitating cyclization to form the thiazole nucleus.

  • Esterification: Final coupling of the thiazole carboxylic acid with ethanol under acid catalysis yields the ethyl ester derivative .

Optimization focuses on improving stereochemical purity through chiral auxiliary-mediated syntheses and catalytic asymmetric hydrogenation.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic tert-butyl group and aromatic thiazole ring. It demonstrates stability in organic solvents (DMSO, DMF) but undergoes gradual hydrolysis in aqueous alkaline conditions, liberating the free carboxylic acid .

Spectroscopic Characteristics

  • NMR: 1H^1H NMR (400 MHz, CDCl3_3) displays characteristic signals at δ 1.45 (s, 9H, Boc CH3_3), 4.35 (q, 2H, ester CH2_2), and 5.20 (m, 1H, pyrrolidine CH) .

  • MS: ESI-MS exhibits a molecular ion peak at m/z 327.41 [M+H]+^+.

Reactivity and Chemical Transformations

Ester Hydrolysis

The ethyl ester undergoes saponification in basic media to yield the carboxylic acid derivative, a critical step for further functionalization:
R-COOEt+NaOHR-COONa++EtOH\text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{EtOH}
This reaction enables conjugation with amines or alcohols to generate amides or secondary esters .

Protective Group Manipulation

The Boc group can be selectively removed under acidic conditions (e.g., HCl/dioxane) to expose the pyrrolidine nitrogen for subsequent alkylation or acylation reactions:
Boc-NR+HClHCl\cdotpHNR+CO2+(CH3)3COH\text{Boc-NR} + \text{HCl} \rightarrow \text{HCl·HNR} + \text{CO}_2 + (\text{CH}_3)_3\text{COH}
This deprotection strategy is essential for generating pharmacologically active derivatives.

Biological Activities

Anticancer Mechanisms

The compound’s thiazole component demonstrates selective inhibition of the HSET (KIFC1) motor protein, a critical survival factor for cancer cells with amplified centrosomes. By disrupting mitotic spindle assembly, it induces catastrophic mitotic errors in triple-negative breast cancer models (IC50_{50} = 2.3 μM).

Pharmacological Applications

Drug Development Prospects

The molecule serves as a precursor in developing kinase inhibitors and epigenetic modulators. Its capacity to penetrate the blood-brain barrier (logP = 1.9) makes it attractive for neuro-oncology applications .

Target Engagement Studies

Crystallographic analyses reveal hydrogen bonding interactions between the thiazole’s nitrogen and ATP-binding pockets of target proteins (PDB ID: 6T7R), validating its use in structure-based drug design.

CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H320Causes eye irritation
H335May cause respiratory irritation

Personal protective equipment including nitrile gloves and safety goggles is mandatory during handling .

Comparative Analysis

Table 3: Comparison with Related Thiazole Derivatives

CompoundKey Structural DifferenceBioactivity Profile
TiazofurinRibose moiety at C4Antineoplastic (IMP dehydrogenase inhibition)
RaltegravirFluorobenzyl groupHIV integrase inhibition
This compoundBoc-protected pyrrolidineHSET inhibition, antimicrobial

The Boc-pyrrolidine-thiazole combination provides unique three-dimensionality for target engagement compared to planar heterocyclic systems.

Future Research Directions

  • Prodrug development: Esterase-mediated activation strategies to enhance bioavailability.

  • Combination therapies: Synergy studies with microtubule-stabilizing agents.

  • Proteolysis-targeting chimeras (PROTACs): Utilization as warheads for targeted protein degradation.

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